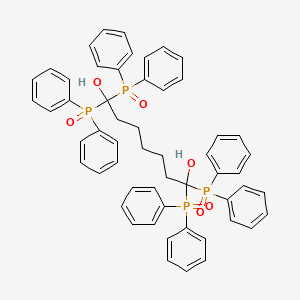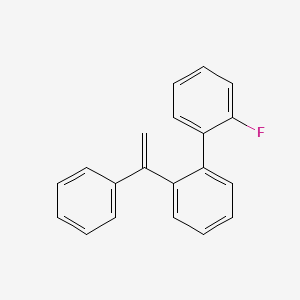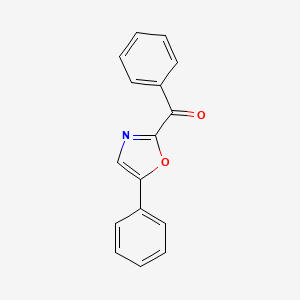
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a phenyl group attached to the 5-position of the oxazole ring and a methanone group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoyl chloride with 2-aminophenol to form 2-benzoyl-5-phenyloxazole. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.
科学的研究の応用
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazole ring and phenyl groups. These interactions can modulate biological pathways, leading to the observed bioactivities .
類似化合物との比較
Similar Compounds
2-Benzoyl-5-phenyloxazole: Similar in structure but lacks the methanone group.
4-Benzoyl-2-phenyl-4H-oxazol-5-one: Another oxazole derivative with different substitution patterns.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Contains two oxazole rings connected by a benzene ring.
Uniqueness
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and oxazole groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
31970-74-8 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC名 |
phenyl-(5-phenyl-1,3-oxazol-2-yl)methanone |
InChI |
InChI=1S/C16H11NO2/c18-15(13-9-5-2-6-10-13)16-17-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
InChIキー |
GELOLSPOTXOQFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


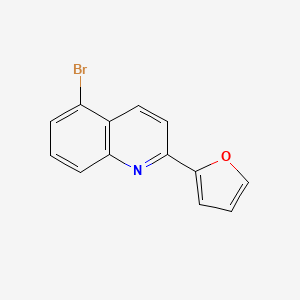
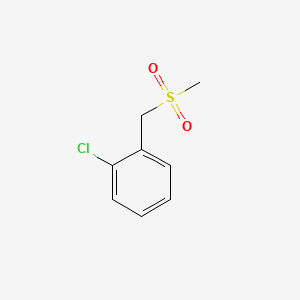

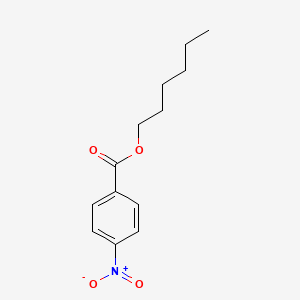
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
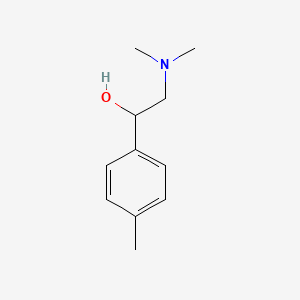

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
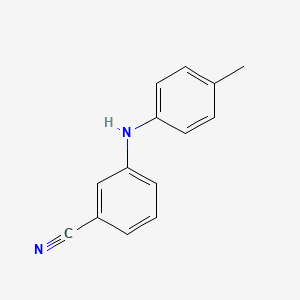
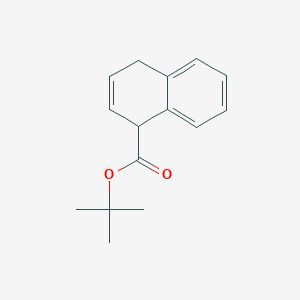
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)
